![molecular formula C17H17N3O4S2 B3016320 N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 893360-63-9](/img/structure/B3016320.png)

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

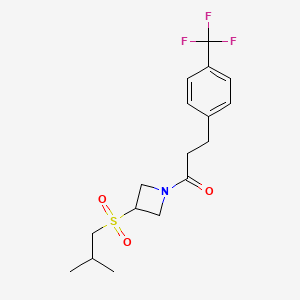

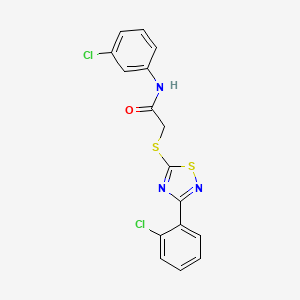

The compound N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical entity that appears to be designed for biological activity, potentially as a ligand for receptors or enzymes. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their biological interactions. For instance, paper discusses 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as ligands for the Peripheral Benzodiazepine Receptor (PBR), which suggests that the compound may also interact with similar receptors or have a related pharmacological profile.

Synthesis Analysis

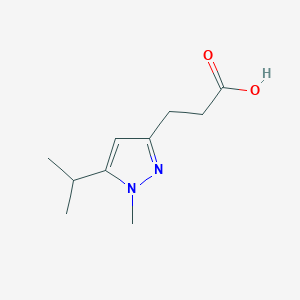

The synthesis of related compounds, as described in paper , involves a multi-step process starting from phenyl acetic acid and proceeding through esterification, hydrazide formation, cyclization, and final substitution reactions. Although the exact synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is not detailed, it is likely to involve similar complex synthetic routes, including the formation of heterocyclic structures and subsequent functionalization with appropriate substituents.

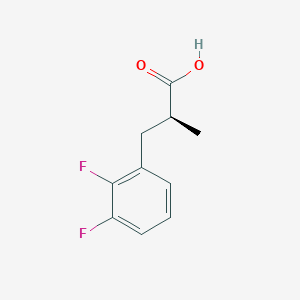

Molecular Structure Analysis

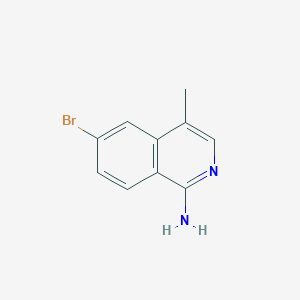

The molecular structure of the compound is not directly analyzed in the provided papers. However, the structure likely features a heterocyclic core, similar to the 5-benzyl-1,3,4-oxadiazole ring system described in paper . The presence of a thieno[3,2-d]pyrimidin moiety suggests a bicyclic system with sulfur and nitrogen heteroatoms, which could contribute to the compound's binding affinity and selectivity through interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, as reported in paper , include esterification, hydrazide formation, cyclization with carbon disulfide (CS2), and substitution reactions with bromoacetyl bromide and various amines. These reactions are likely to be relevant to the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, with the potential addition of steps to introduce the benzodioxol and thienopyrimidin moieties.

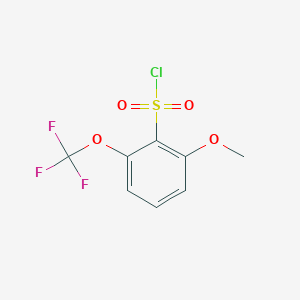

Physical and Chemical Properties Analysis

While the physical and chemical properties of the compound are not provided, we can infer from the structures of related compounds that it may exhibit moderate to low solubility in water due to the presence of heterocyclic and aromatic rings, as well as potential for hydrogen bonding and lipophilic interactions. The presence of acetamide and sulfanyl groups could influence the compound's acidity and reactivity. The biological screening of similar compounds, as seen in paper , suggests that the compound may also be tested for enzyme inhibition activities, which would be indicative of its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Dual Inhibitor Development : Studies have synthesized compounds with structures related to N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide as potential dual inhibitors of TS and DHFR. These enzymes are critical in DNA synthesis, making them targets for antitumor agents. The synthesis and testing of these compounds have shown that modifications to their structure can lead to potent dual inhibitory activities against human TS and DHFR, indicating their potential as antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008; Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Antimicrobial and Antitumor Activities : Analogues of this compound have been explored for their antimicrobial and antitumor activities. The introduction of certain functional groups into the molecule has resulted in compounds with significant activity against various bacterial strains and cancer cell lines, highlighting their potential for the development of new therapeutic agents (Attia et al., 2014; Hafez & El-Gazzar, 2017).

Structural Analysis and Design : Crystallographic studies and the synthesis of related compounds provide insights into the structural requirements for biological activity. These studies help in understanding how the molecular conformation and the presence of certain substituents influence the compound's interaction with biological targets, aiding in the design of more effective drugs (Subasri et al., 2016; Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-20-16(22)15-11(4-5-25-15)19-17(20)26-8-14(21)18-7-10-2-3-12-13(6-10)24-9-23-12/h2-3,6H,4-5,7-9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDHROYJSHHUIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)

![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)

![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)